molecular formula C13H12F3N3O B2370063 2-Morpholino-3-(trifluoromethyl)quinoxaline CAS No. 337920-42-0

2-Morpholino-3-(trifluoromethyl)quinoxaline

Cat. No. B2370063
M. Wt: 283.254
InChI Key: CVLXLLSRTYGQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-3-(trifluoromethyl)quinoxaline is a compound with the molecular formula C13H12F3N3O . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-Morpholino-3-(trifluoromethyl)quinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of 2-Morpholino-3-(trifluoromethyl)quinoxaline consists of a morpholine ring attached to a quinoxaline ring, which is further substituted with a trifluoromethyl group . The InChIKey of the compound is CVLXLLSRTYGQGM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Morpholino-3-(trifluoromethyl)quinoxaline has a molecular weight of 283.25 g/mol . It has a topological polar surface area of 38.2 Ų and a complexity of 333 . It has no hydrogen bond donors and seven hydrogen bond acceptors .

Scientific Research Applications

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .

This review contains the newer quinoxaline derivatives against many targets, receptors, or microorganisms . Various potent quinoxaline compounds have been analyzed in the literature . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in this review .

  • Pharmaceutical Applications

    • Quinoxaline derivatives are used in the synthesis of various drugs . For example, drugs like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, which contain quinoxaline, are currently used as antibiotics .
    • Quinoxaline derivatives have shown potential in anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist, and anti-amoebiasis activities .
  • Industrial Applications

    • Quinoxaline derivatives have many industrial purposes . They are used in the synthesis of dyes, organic semiconductors, and photovoltaic materials .
    • Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .
  • Agricultural Applications

    • Some quinoxaline derivatives are used in the agriculture industry . They are used as growth promoters in animal feed .
  • Chemical Research

    • Quinoxaline derivatives are used in chemical research, particularly in the study of heterocyclic compounds .
    • They are also used in the development of new synthetic methodologies, such as the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones .
  • Cancer Research

    • A new series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxide have been reported to show in vitro tumor activity against three cell line panels comprising of MCF7(breast), NCI-H 460(lung), SF-268(CNS) .
  • Sustainable Chemistry

    • Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry . In recent times, various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones were developed .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction in the research of 2-Morpholino-3-(trifluoromethyl)quinoxaline and similar compounds could be focused on their potential applications in medicinal chemistry .

properties

IUPAC Name

4-[3-(trifluoromethyl)quinoxalin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)11-12(19-5-7-20-8-6-19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLXLLSRTYGQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-3-(trifluoromethyl)quinoxaline

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